molecular formula C12H16O B7779544 4-(3,4-Dimethylphenyl)-1-buten-4-ol

4-(3,4-Dimethylphenyl)-1-buten-4-ol

Cat. No.: B7779544
M. Wt: 176.25 g/mol
InChI Key: MMAWMMNRFHGPPW-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-1-buten-4-ol is an organic compound characterized by a butenol structure with a 3,4-dimethylphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-1-buten-4-ol typically involves the reaction of 3,4-dimethylphenyl derivatives with butenol intermediates. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure efficient production. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-1-buten-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethylphenyl)-1-buten-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenyl derivatives: These compounds share the same aromatic structure but differ in the attached functional groups.

    Butenol derivatives: Compounds with similar butenol structures but different substituents on the phenyl ring.

Uniqueness

4-(3,4-Dimethylphenyl)-1-buten-4-ol is unique due to its specific combination of a 3,4-dimethylphenyl group and a butenol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h4,6-8,12-13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAWMMNRFHGPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC=C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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